Scientific Field: Oncology & Cancer Research
Summary of Application: Veratramine, extracted from the wild island plant Veratrum japonicum, has been found to inhibit the proliferation of prostate cancer cells.
Methods of Application: The research team applied veratramine to prostate cancer cells and identified the concentration at which it inhibits the cells’ biological functions.
Scientific Field: Chemical Biology and Nucleic Acid Chemistry
Summary of Application: Veratramine has been identified as a potent natural modulator of the transcription factor activator protein-1 (AP-1), which regulates a variety of protein-encoding genes.
Methods of Application: Veratramine was found to directly bind to the target DNA sequence of AP-1, blocking the binding of AP-1 to its cognate DNA sequence.
Results: Veratramine effectively suppresses EGF-induced AP-1 transactivation and transformation of JB6 P+ cells.
Scientific Field: Pharmacology
Summary of Application: The metabolic profiles of Veratramine (VAM) have been studied to reveal in vivo biotransformation characteristics of Veratrum alkaloids.
Veratramine is a naturally occurring piperidine alkaloid derived from the plant genus Veratrum, specifically from Veratrum album and Veratrum viride. Its chemical structure is characterized by the formula C27H39NO2, with a molar mass of approximately 409.614 g/mol. Veratramine features two hydroxyl groups located at the 3- and 23-positions and is recognized as a tetradehydro derivative of veratraman, which contributes to its unique biological properties and potential therapeutic applications .
Veratramine's mechanism of action is not fully understood, but it is believed to interact with ion channels in cell membranes, particularly those involved in sodium and potassium transport []. This disruption of ion flow can lead to various physiological effects, including decreased heart rate, lowered blood pressure, and muscle weakness [].
These reactions are crucial for understanding the compound's pharmacokinetics and potential toxicity.
Veratramine exhibits a range of biological activities, primarily linked to its neurotoxic effects. Research indicates that it can induce oxidative stress, leading to cellular damage in neuronal tissues. The compound's ability to cause DNA damage has been documented, suggesting potential implications for neurodegenerative diseases . Additionally, veratramine shows antihypertensive properties, making it a subject of interest in cardiovascular research.
The synthesis of veratramine has evolved significantly over time. Recent advancements have focused on efficient synthetic routes that allow for gram-scale production. A notable method involves a divergent and scalable synthesis from dehydroepiandrosterone (DHEA), yielding veratramine through a series of stereoselective reactions that construct its complex ring structure . Key steps in this synthesis include:
Veratramine has several applications across various fields:
Studies on veratramine's interactions reveal significant insights into its pharmacokinetics. For instance, gender differences have been observed in the absorption and elimination rates of veratramine when administered to male and female rats . Such findings are crucial for tailoring therapeutic approaches and understanding how biological variations affect drug metabolism.
Veratramine shares structural similarities with several other alkaloids, notably:
| Compound | Structure Type | Biological Activity | Toxicity Profile |
|---|---|---|---|
| Veratramine | Piperidine Alkaloid | Antihypertensive, Neurotoxic | Moderate |
| Jervine | Piperidine Alkaloid | Antihypertensive | Lower than Veratramine |
| Cyclopamine | Isosteroidal Alkaloid | Developmental Effects | High |
| Veratridine | Piperidine Alkaloid | Sodium Channel Blocker | High |
Veratramine, a steroidal alkaloid, was first isolated in 1935 from Veratrum grandiflorum in Japan. It is predominantly found in plants of the genus Veratrum (Melanthiaceae), including Veratrum nigrum, Veratrum californicum, and Veratrum viride. Historically, extracts from these plants were used in traditional medicine systems for their analgesic and anti-inflammatory properties. For example, Veratrum nigrum rhizomes (Dadix Veratri) were integral to formulations like Yunnan Baiyao and Yizhi Zhitong Pill in Chinese medicine. Native American tribes also utilized Veratrum roots medicinally, though they recognized their toxicity.
The genus Veratrum comprises approximately 27 species of perennial herbs distributed across temperate regions of the Northern Hemisphere. Key species include:
| Species | Geographic Distribution | Notable Characteristics |
|---|---|---|
| Veratrum nigrum | Eurasia | Dark purple flowers, pleated leaves |
| Veratrum californicum | Western North America | Contains cyclopamine and veratramine |
| Veratrum album | Europe, Siberia | White flowers, toxic rhizomes |
| Veratrum viride | Eastern and Western North America | Green flowers, used in folk medicine |
These species thrive in moist, high-altitude environments and are characterized by robust rhizomes and spirally arranged leaves.
In traditional Chinese medicine, veratramine-rich extracts were employed to alleviate pain and inflammation. European herbalists used Veratrum album for hypertension, while Native American tribes applied poultices of Veratrum viride for wounds. However, its use was often limited due to the narrow therapeutic index of Veratrum alkaloids.
The biosynthesis of veratramine, a representative steroidal alkaloid from the Veratrum genus, originates from cholesterol as the primary precursor molecule [1] [2]. This universal sterol serves as the foundational building block for all isosteroidal alkaloids, with all carbons of cholesterol being retained throughout the biosynthetic transformations [1] [3]. The biogenetic pathway represents a sophisticated enzymatic cascade that transforms the relatively simple cholesterol structure into the complex polycyclic framework characteristic of veratramine and related compounds.
Cholesterol (C27H46O) provides the essential carbon skeleton through its characteristic four-ring steroid structure, comprising the A, B, C, and D rings [2]. The biosynthetic commitment to the steroidal alkaloid pathway begins with the stereospecific hydroxylation of cholesterol at the carbon-22 position, yielding 22(R)-hydroxycholesterol as the first committed intermediate [2]. This initial transformation establishes the stereochemical foundation that ultimately determines the configuration of the final alkaloid products.
The metabolic flux from cholesterol into steroidal alkaloid biosynthesis represents a branch point from primary sterol metabolism. Unlike the conversion pathways leading to bile acids or steroid hormones in animal systems, the plant-specific transformations proceed through a series of oxidative modifications at specific carbon positions, particularly at C-22 and C-26 [1] [2]. These modifications create reactive intermediates that facilitate subsequent nitrogen incorporation and cyclization reactions essential for alkaloid formation.
Historical isotope labeling studies have confirmed that the nitrogen atom incorporated into the alkaloid framework derives from gamma-aminobutyric acid (GABA) rather than arginine or other amino acids as previously hypothesized [2]. This discovery represents a significant revision of earlier biosynthetic models and highlights the role of GABA metabolism in specialized secondary metabolite production within Veratrum species.
The transformation of cholesterol to verazine, the immediate precursor to veratramine, involves a precisely orchestrated sequence of enzymatic reactions catalyzed by four distinct enzymes [2]. These reactions represent the first six chemical transformation steps in the overall biosynthetic pathway and establish the core structural framework upon which subsequent modifications occur.
Step 1: Cholesterol 22-Hydroxylase (CYP90B27)
The initial enzymatic commitment to steroidal alkaloid biosynthesis involves the stereospecific hydroxylation of cholesterol at the C-22 position by CYP90B27 (accession KJ869252) [2]. This cytochrome P450 enzyme catalyzes the formation of 22(R)-hydroxycholesterol with absolute stereochemical fidelity, establishing the R-configuration that persists throughout subsequent transformations. The enzyme demonstrates substrate specificity for cholesterol and related sterols, including 26-hydroxycholesterol and 7β-hydroxycholesterol, while showing no activity toward campesterol, indicating its specialization for the alkaloid rather than brassinosteroid pathway [2].
Step 2: 22-Hydroxycholesterol 26-Hydroxylase/Oxidase (CYP94N1)
The second enzymatic transformation involves the dual-function enzyme CYP94N1 (accession KJ869255), which catalyzes both hydroxylation and subsequent oxidation at the C-26 position [2]. This enzyme first converts 22(R)-hydroxycholesterol to 22,26-dihydroxycholesterol, then proceeds to oxidize the newly formed hydroxyl group to generate the highly reactive aldehyde intermediate 22-hydroxycholesterol-26-al [2]. The multifunctional nature of CYP94N1 represents an economical biosynthetic strategy, concentrating two sequential oxidative transformations within a single enzymatic active site.
Step 3: Transamination and Nitrogen Incorporation (GABAT1)
The incorporation of nitrogen into the steroidal framework occurs through the action of GABAT1 (accession KJ89263), a specialized gamma-aminobutyric acid transaminase [2]. This enzyme catalyzes the transfer of the amino group from GABA to the aldehyde carbon of 22-hydroxycholesterol-26-al, yielding 22-hydroxy-26-aminocholesterol [2]. The reaction represents a critical branch point that commits the pathway toward nitrogen-containing alkaloid products rather than neutral sterol derivatives. Biochemical characterization has confirmed that GABA serves as the exclusive amino donor, with other potential substrates such as arginine and glutamine showing no activity [2].
Step 4: Final Oxidation and Cyclization (CYP90G1)
The culminating enzymatic transformation involves CYP90G1 (accession KJ869260), which catalyzes the oxidation of the C-22 hydroxyl group in 22-hydroxy-26-aminocholesterol to form a ketone intermediate [2]. This oxidation destabilizes the linear side chain and promotes spontaneous intramolecular cyclization to form the six-membered piperidine ring characteristic of verazine [2]. The cyclization occurs through nucleophilic attack of the amino nitrogen on the electrophilic ketone carbon, establishing the F-ring of the final alkaloid structure.
All cytochrome P450 enzymes in the pathway require NADPH and molecular oxygen as cofactors, consistent with their role as monooxygenases [2]. The reactions proceed through the characteristic P450 catalytic cycle, involving sequential reduction of the heme iron, oxygen binding, and substrate hydroxylation. The GABA transaminase GABAT1 utilizes pyridoxal phosphate as a cofactor for amino group transfer, following the standard mechanism of aminotransferase enzymes [2].
The enzymatic sequence demonstrates remarkable substrate specificity and pathway commitment. Each enzyme shows stringent selectivity for its designated substrate, with minimal cross-reactivity toward alternative sterol molecules [2]. This specificity ensures efficient metabolic flux through the intended pathway while minimizing the formation of aberrant side products that could interfere with proper alkaloid biosynthesis.
Recent transcriptomic investigations across multiple Veratrum species have revealed sophisticated regulatory mechanisms controlling steroidal alkaloid biosynthesis at the gene expression level [4] [5] [6]. These studies have identified key transcription factors and regulatory elements that coordinate the temporal and spatial expression of biosynthetic genes, providing insights into the molecular mechanisms governing alkaloid production.
Comparative transcriptome analysis between Veratrum maackii and Veratrum nigrum has identified several classes of transcription factors potentially involved in pathway regulation [4] [5]. The ethylene response factor ERF1A emerges as a particularly significant regulator, showing strong correlation with steroidal alkaloid biosynthetic gene expression patterns [4] [7]. This transcription factor demonstrates preferential expression in root tissues, corresponding to the primary sites of alkaloid biosynthesis and accumulation.
Basic helix-loop-helix transcription factors bHLH13 and bHLH66 represent additional regulatory components identified through correlation analysis with metabolite accumulation patterns [4] [5]. These transcription factors exhibit tissue-specific expression profiles that mirror the distribution of biosynthetic enzymes, suggesting their involvement in coordinating the spatial organization of alkaloid production within plant tissues. The bHLH family is well-established in the regulation of specialized metabolite pathways across diverse plant species, supporting their proposed role in Veratrum alkaloid biosynthesis.
Transcriptomic data reveals distinct tissue-specific expression patterns for biosynthetic genes, with root tissues showing the highest levels of enzyme gene expression [2] [4]. This pattern correlates strongly with metabolite accumulation data, where underground organs (rhizome, root, bulb) demonstrate substantially higher alkaloid concentrations compared to aerial tissues [2]. The coordinate expression of multiple pathway genes in root tissues suggests the operation of a master regulatory circuit that controls the entire biosynthetic program.
Expression analysis indicates that biosynthetic genes are most highly expressed in root, bulb, and spring rhizome tissues, while the highest alkaloid accumulation occurs in spring and fall rhizome [2]. This temporal and spatial disconnection between gene expression and metabolite accumulation suggests the existence of additional regulatory mechanisms controlling enzyme activity, substrate availability, or product transport and storage.
Transcriptomic screening has identified numerous candidate cytochrome P450 genes beyond the core biosynthetic enzymes, including CYP76A2, CYP76B6, and CYP76AH1 [4] [5]. These enzymes likely participate in secondary modifications or alternative pathway branches that generate the structural diversity observed among Veratrum alkaloids. Phylogenetic analysis and expression correlation studies support their involvement in the broader metabolic network surrounding steroidal alkaloid production.
The application of weighted gene co-expression network analysis (WGCNA) has proven particularly valuable for identifying regulatory genes through correlation with known biosynthetic components [4]. This approach has successfully identified gene modules that respond coordinately to metabolic perturbations, such as methyl jasmonate treatment, providing a systematic framework for discovering new pathway components and regulatory elements.
Transcriptomic studies have revealed the influence of jasmonate signaling on steroidal alkaloid biosynthesis, with methyl jasmonate treatment significantly enhancing the expression of biosynthetic genes [4] [8]. This response suggests that alkaloid production is subject to defense-related regulatory circuits, consistent with the proposed protective function of these compounds against herbivores and pathogens.
The identification of jasmonate-responsive transcription factors within the regulatory network provides mechanistic insights into how environmental stresses and hormonal signals modulate alkaloid biosynthesis [9]. These regulatory connections link the specialized metabolite pathway to broader plant defense responses, enabling coordinated upregulation of alkaloid production under conditions of biotic stress.
Comparative analysis of steroidal alkaloid biosynthesis across different Veratrum species reveals both conserved core mechanisms and species-specific variations that contribute to the structural diversity of alkaloid products [4] [5] [8]. These investigations provide insights into the evolutionary relationships among pathway components and identify opportunities for optimizing alkaloid production through species selection or enzyme engineering.
Biochemical characterization of homologous enzymes from different Veratrum species demonstrates significant variations in catalytic efficiency and substrate specificity [5] [8]. Veratrum nigrum CYP90B27 exhibits substantially higher activity compared to the corresponding enzyme from Veratrum californicum, suggesting species-specific adaptations that influence pathway flux and overall alkaloid yield [5]. These activity differences likely reflect evolutionary optimization for different environmental conditions or alkaloid profiles characteristic of each species.
Similar variations have been observed for other pathway enzymes, with Veratrum grandiflorum enzymes showing high sequence similarity but distinct kinetic properties compared to their Veratrum californicum counterparts [8]. The VgCYP90B27, VgCYP94N1, VgCYP90G1, and VgGABAT enzymes from V. grandiflorum demonstrate 86%, 79%, 91%, and 84% amino acid similarity, respectively, to the corresponding V. californicum enzymes, while maintaining full catalytic competence in heterologous expression systems [8].
Phylogenetic analysis of biosynthetic enzymes across Veratrum species reveals distinct evolutionary patterns for different enzyme families [4] [5]. The CYP90 family enzymes (CYP90B27 and CYP90G1) show ancient gene duplications with evidence of paralog retention, particularly in monocot lineages [2]. This evolutionary pattern suggests that steroidal alkaloid biosynthesis may have evolved through recruitment and neofunctionalization of existing sterol metabolism enzymes.
In contrast, the CYP94 family enzyme CYP94N1 appears to represent a more recent evolutionary innovation, with fewer duplications and more restricted phylogenetic distribution [2]. The specialized dual functionality of this enzyme (both hydroxylation and oxidation) may reflect a derived adaptation that streamlines the biosynthetic pathway compared to ancestral forms requiring separate enzymes for each transformation.
Different Veratrum species produce distinct alkaloid profiles that reflect variations in pathway regulation, enzyme expression levels, and post-biosynthetic modifications [4] [5]. Veratrum maackii demonstrates a particularly rich alkaloid complement, including unique compounds not found in other species, suggesting the presence of additional biosynthetic enzymes or alternative pathway branches [4].
Metabolomic analysis reveals that verazine and related intermediates show consistent accumulation patterns across species, supporting the conservation of core biosynthetic mechanisms [8]. However, the relative proportions of different alkaloids vary substantially among species, indicating species-specific regulation of pathway flux or differential expression of modifying enzymes that generate structural diversity.
The identification of superior enzyme variants from different Veratrum species provides opportunities for constructing optimized biosynthetic pathways in heterologous hosts [5] [8]. Hybrid pathway construction, combining the most active enzymes from different species, has demonstrated improved alkaloid yields in engineered yeast systems [8]. For example, combining VnCYP90B27 from V. nigrum with enzymes from other Veratrum species has achieved verazine production levels of 71.62 ± 3.50 μg/L in Saccharomyces cerevisiae [8].
The systematic characterization of enzyme variants across species continues to identify new combinations with enhanced performance characteristics [5] [8]. These efforts support the development of sustainable biotechnological platforms for producing valuable Veratrum alkaloids without dependence on wild plant collection, addressing both supply chain concerns and conservation considerations for these important medicinal plants.
Table 1: Key Enzymatic Steps in Veratramine Biosynthesis Pathway
| Step | Enzyme | Enzyme Family | Substrate | Product | Reaction Type | Co-substrate/Cofactor | Accession Number |
|---|---|---|---|---|---|---|---|
| 1 | CYP90B27 | Cytochrome P450 | Cholesterol | 22(R)-hydroxycholesterol | 22-hydroxylation | NADPH, O2 | KJ869252 |
| 2 | CYP94N1 | Cytochrome P450 | 22(R)-hydroxycholesterol | 22,26-dihydroxycholesterol | 26-hydroxylation | NADPH, O2 | KJ869255 |
| 3 | CYP94N1 | Cytochrome P450 | 22,26-dihydroxycholesterol | 22-hydroxycholesterol-26-al | 26-oxidation | NADPH, O2 | KJ869255 |
| 4 | GABAT1 | GABA Transaminase | 22-hydroxycholesterol-26-al | 22-hydroxy-26-aminocholesterol | transamination | GABA (amino donor) | KJ89263 |
| 5 | CYP90G1 | Cytochrome P450 | 22-hydroxy-26-aminocholesterol | Ketone intermediate | 22-oxidation | NADPH, O2 | KJ869260 |
| 6 | Spontaneous | Non-enzymatic | Ketone intermediate | Verazine | cyclization | None | N/A |
Table 2: Transcriptomic Regulation Elements in Veratrum Species
| Regulatory Element | Element Type | Function | Expression Pattern | Proposed Role | Species |
|---|---|---|---|---|---|
| ERF1A | Transcription Factor | Ethylene Response Factor | Root > Leaf | Pathway regulation | V. maackii |
| bHLH13 | Transcription Factor | Basic Helix-Loop-Helix TF | Root > Leaf | Pathway regulation | V. maackii |
| bHLH66 | Transcription Factor | Basic Helix-Loop-Helix TF | Root > Leaf | Pathway regulation | V. maackii |
| CYP76A2 | Cytochrome P450 | Candidate hydroxylase | Tissue-specific | Secondary hydroxylation | V. maackii |
| CYP76B6 | Cytochrome P450 | Candidate hydroxylase | Tissue-specific | Secondary hydroxylation | V. maackii |
| CYP76AH1 | Cytochrome P450 | Key pathway enzyme | Root-specific | Key biosynthetic step | V. maackii |
| CYP90G1-1 | Cytochrome P450 | Key pathway enzyme | Root-specific | Key biosynthetic step | V. maackii |
Irritant